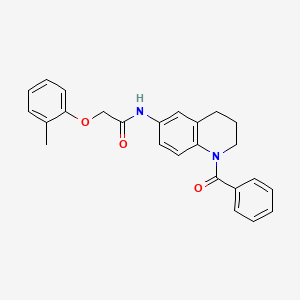

N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)-2-(2-甲基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide involves a multi-step process, as indicated by the research on related compounds. In one study, the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides was achieved by reacting 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines. This reaction produced intermediates which, upon debenzylation, yielded N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxy phenyl) acetamides, which are crucial for the synthesis of 1,2,3,4-tetrahydroisoquinolines . Although the exact synthesis of the compound is not detailed, the methods described could be adapted for its synthesis by incorporating the appropriate benzoyl and methylphenoxy substituents at the relevant positions on the tetrahydroquinoline and acetamide moieties, respectively.

Molecular Structure Analysis

The molecular structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide would be expected to feature a tetrahydroquinoline core with a benzoyl group at the N-1 position and a 2-methylphenoxy group linked to an acetamide moiety. The structure is likely to be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. In a related study, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were characterized using elemental analyses and various spectroscopic techniques, suggesting a similar approach could be used for the compound .

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions based on the functional groups present in its structure. The benzoyl group could be involved in electrophilic aromatic substitution reactions, while the acetamide moiety could participate in nucleophilic acyl substitution. The tetrahydroquinoline core may also undergo reactions typical of heterocyclic compounds, such as alkylation or acylation. The research does not provide specific reactions for this compound, but the studies on related compounds suggest potential reactivity patterns .

Physical and Chemical Properties Analysis

科学研究应用

合成和化学性质

合成化学

该化合物及其衍生物已被广泛研究,用于研究其合成途径以及作为复杂杂环结构中间体的潜在应用。例如,Szakonyi和同事(2002年)描述了1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物的合成,探索了环丙烷化过程,并引入了一种新型杂环系统 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。这项研究突出了该化合物在合成有机化学中的化学多样性和潜在应用。

化学转化

对N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)-2-(2-甲基苯氧基)乙酰胺衍生物的化学转化进行了研究,揭示了它们的反应性和在材料科学中的潜在应用。Canfield和Crabb(1997年)讨论了1,2,3,4-四氢异喹啉的衍生物和开链类似物的微生物转化,探索了它们的苄位羟基化和酚类产物的形成 (Canfield & Crabb, 1997)。

潜在药理应用

抗癌活性

对N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)-2-(2-甲基苯氧基)乙酰胺衍生物的潜在药理应用进行了研究,包括研究它们的抗癌性能。Redda、Gangapuram和Ardley(2010年)合成了取代的1,2,3,4-四氢异喹啉作为抗癌剂,突出了这些化合物对各种癌细胞系的显著细胞毒活性 (Redda, Gangapuram, & Ardley, 2010)。

材料科学和成像

成像应用

N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)-2-(2-甲基苯氧基)乙酰胺衍生物的独特化学性质还在成像技术中找到应用。Bonilla和同事(2016年)开发了一种合成N-(四氢喹啉基-4)酰胺的方法,探索了它们在斑马鱼胚胎中的体内毒性和成像潜力,展示了它们在生物成像和毒性研究中的实用性 (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016)。

属性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-8-5-6-12-23(18)30-17-24(28)26-21-13-14-22-20(16-21)11-7-15-27(22)25(29)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVJMGJODQKRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)